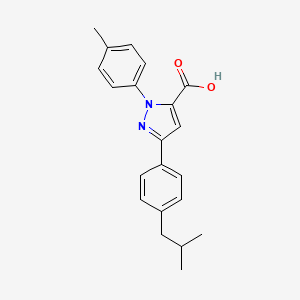

3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid

CAS No.: 618102-90-2

Cat. No.: VC16151630

Molecular Formula: C21H22N2O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618102-90-2 |

|---|---|

| Molecular Formula | C21H22N2O2 |

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | 2-(4-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C21H22N2O2/c1-14(2)12-16-6-8-17(9-7-16)19-13-20(21(24)25)23(22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,24,25) |

| Standard InChI Key | HQACGJOFVYYNFD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, 2-(4-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid, reflects its structural complexity . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 618102-90-2 |

| Molecular Formula | |

| Molecular Weight | 334.4 g/mol |

| SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O |

| InChIKey | HQACGJOFVYYNFD-UHFFFAOYSA-N |

The para-isobutylphenyl group () and para-tolyl group () contribute to its hydrophobic character, while the carboxylic acid moiety enhances polarity .

Spectroscopic and Physicochemical Data

Though experimental data on solubility and melting point are unavailable, computational predictions suggest moderate hydrophobicity () and a collision cross-section of 177.7 Ų for the ion . The carboxylic acid group () likely influences its ionization state under physiological conditions.

Synthesis and Manufacturing

General Pathways

Synthesis typically involves a multi-step process:

-

Condensation: Isobutylphenyl hydrazine reacts with a substituted aromatic aldehyde to form a hydrazone intermediate.

-

Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to yield the pyrazole core.

-

Carboxylation: Introduction of the carboxylic acid group at the 5-position via carboxylation reactions, often using carbon dioxide or potassium cyanide.

A representative pathway is illustrated below:

Yields and reaction conditions remain undisclosed in public literature, likely due to proprietary considerations.

| Supplier | Purity | Price (1g) |

|---|---|---|

| American Custom Chemicals | 95% | $1,030.84 |

| Dr. Jagath Reddy’s Heterocyclics | Not specified | Inquiry-based |

Prices escalate significantly for bulk quantities (e.g., $7,882.88 for 10g) .

Future Directions

Research priorities include:

-

Mechanistic Studies: Elucidating molecular targets via crystallography or proteomics.

-

Optimization: Structural modifications to enhance bioavailability and reduce off-target effects.

-

Translational Research: Initiating animal models to assess efficacy in disease contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume